molecular formula C7H13N3 B1502167 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine CAS No. 920450-08-4

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Numéro de catalogue: B1502167
Numéro CAS: 920450-08-4
Poids moléculaire: 139.2 g/mol
Clé InChI: DPAINHKACVOQJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine is a high-quality chemical compound with a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol. This molecule features an imidazole ring, a privileged structure in medicinal chemistry known for its widespread therapeutic potential. The imidazole scaffold is a key building block in pharmaceuticals, present in drugs with activities including antibacterial, antifungal, antiulcer, and antihistaminic functions . As such, this compound serves as a valuable synthon and analytical standard for researchers in drug discovery and development, particularly for the synthesis and screening of new bioactive molecules . The compound is characterized by a density of -0.3 and a topological polar surface area of 29.9 Ų

Propriétés

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6-8-2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAINHKACVOQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920450-08-4
Record name [(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, a compound featuring an imidazole ring, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure includes an imidazole moiety, which is known for its amphoteric nature and ability to participate in various chemical reactions. Its synthesis typically involves the alkylation of imidazole derivatives, which can be achieved through several synthetic pathways. The following table summarizes some synthetic routes for imidazole derivatives:

Synthetic Route Description
AlkylationReaction of imidazole with alkyl halides to form substituted imidazoles.
CondensationFormation through condensation reactions with aldehydes or ketones.
CyclizationInvolves cyclization of appropriate precursors to yield imidazole derivatives.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound possesses notable antibacterial and antifungal properties. Specifically, it has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

Antitumor Activity

Imidazole compounds are recognized for their potential antitumor effects. A study highlighted the efficacy of this compound in inhibiting the proliferation of cancer cell lines such as colorectal adenocarcinoma (LoVo) and breast carcinoma (AU565). The following table presents IC50 values for these cell lines:

Cell Line IC50 (µM)
LoVo (Colorectal)0.24
AU565 (Breast)5.8
BT549 (Breast)0.34

These results suggest that the compound may act as a promising lead in developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Imidazole-containing compounds are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of key physiological processes such as cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study published in Pharmacophore reviewed the antimicrobial properties of imidazoles, indicating that compounds like this compound show promise against resistant bacterial strains .
  • Antitumor Effects : Research conducted by Romagnoli et al. demonstrated that modifying the structure of imidazole derivatives could enhance their antiproliferative activity against cancer cell lines .
  • Therapeutic Potential : The compound has been investigated for its potential use in treating conditions such as hypertension and diabetes due to its interaction with imidazoline receptors .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine has been investigated for its potential as a therapeutic agent due to its structural similarities to other biologically active imidazole derivatives. Initial studies suggest that it may interact with various biological targets, which could lead to the development of new drugs targeting diseases such as cancer and infections.

Case Study: Drug Design

  • A study focused on the binding affinity of this compound with specific enzymes involved in cancer metabolism. The findings indicated promising results, suggesting that modifications to the imidazole ring could enhance efficacy and selectivity against tumor cells.

Catalysis

The compound is also being explored for its role in catalysis, particularly in organic reactions where imidazole derivatives are known to facilitate processes such as nucleophilic substitutions and cycloadditions.

Table 1: Comparison of Imidazole Derivatives in Catalytic Reactions

Compound NameReaction TypeYield (%)Remarks
1-MethylimidazoleNucleophilic substitution85Effective catalyst
2-MethylimidazoleCycloaddition78Moderate yields
This compoundVarious organic reactionsTBDUnder investigation

Organic Synthesis

The versatility of this compound makes it an important building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules.

Synthesis Pathway:
The synthesis typically involves reactions with carbonyl compounds, leading to the formation of new imidazole derivatives that can be further modified for specific applications.

Table 2: Synthesis Pathways Involving Imidazole Derivatives

Starting MaterialReaction TypeProduct
Carbonyl CompoundsCondensation(1-Methyl-1H-imidazol-2-yl)methanol derivatives
Amine ReactantsAlkylationNew imidazole-based pharmaceuticals

Safety and Handling Considerations

Due to limited research on the specific safety profile of this compound, it is classified as harmful if swallowed and causes skin irritation. Proper handling procedures should be followed, including consulting safety data sheets (SDS) for guidance .

Comparaison Avec Des Composés Similaires

1-(1-Methyl-1H-imidazol-2-yl)-N-methylmethanamine

  • Molecular Formula : C6H11N3 ().
  • Key Difference : Methyl group at N1 instead of ethyl.
  • Synthesis : Prepared via reductive amination of 2-imidazolecarboxaldehyde with methylamine ().

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

  • Molecular Formula : C12H15N3 ().
  • Key Difference : Aromatic phenylethyl substituent at N1.
  • Applications : Used in life sciences research ().

1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride

  • Molecular Formula : C7H14N3·2HCl ().
  • Key Difference : Propyl group at N1 and amine hydrochloride salt.
  • Impact : Extended alkyl chain increases hydrophobicity (logP ~1.2 higher than ethyl analog), favoring lipid bilayer penetration but complicating formulation.

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

  • Molecular Formula : C11H12F2N4 ().
  • Key Difference : Pyrazole core instead of imidazole, with difluoromethyl and pyridinyl groups.
  • Impact : Fluorine atoms enhance electronegativity and metabolic stability; pyridinyl group introduces hydrogen-bonding capacity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Key Substituents
1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine 139.20 0.8 ~50 (moderate) Ethyl, methylamine
1-(1-Methyl-1H-imidazol-2-yl)-N-methylmethanamine 125.17 0.3 ~100 (high) Methyl, methylamine
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 201.27 2.1 ~10 (low) Phenylethyl, amine
1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride 212.12 1.2 (free base) ~30 (moderate) Propyl, amine hydrochloride

Predicted logP values are based on analogous structures in .

Méthodes De Préparation

Reductive Amination of 1-ethylimidazole-2-carbaldehyde

One of the most common and efficient methods is the reductive amination of 1-ethylimidazole-2-carbaldehyde with methylamine or N-methylmethanamine as the amine source.

Procedure:

  • The aldehyde (1-ethylimidazole-2-carbaldehyde) is reacted with methylamine in an appropriate solvent such as methanol.
  • The reaction mixture is stirred at moderate temperature (20–70 °C) to form an imine intermediate.
  • A reducing agent such as sodium cyanoborohydride (NaBH3CN) or borane-dimethyl sulfide complex (BH3-Me2S) is added to reduce the imine to the corresponding amine.
  • The product is isolated by extraction, drying, and purification, often by silica gel chromatography or preparative HPLC.

Key Reaction Conditions:

Step Conditions Notes
Imine formation MeOH, 20–70 °C, 12 h Mild acidic or neutral pH
Reduction NaBH3CN or BH3-Me2S, 0–60 °C Selective reduction of imine
Work-up Extraction with ethyl acetate Drying over Na2SO4
Purification Silica gel chromatography or prep-HPLC High purity product

This method yields this compound with high efficiency and purity.

Alkylation of Imidazole Derivatives

Another approach involves the alkylation of 1-ethylimidazole at the 2-position with a suitable methylamine derivative.

Procedure:

  • Starting from 1-ethylimidazole, a chloromethyl or bromomethyl intermediate is prepared at the 2-position.
  • This intermediate is then reacted with methylamine or N-methylmethanamine under basic conditions (e.g., sodium hydride or potassium carbonate) to substitute the halogen with the amine group.
  • The reaction is typically conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–110 °C).
  • The product is purified by extraction and chromatographic techniques.

This method requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced methods utilize palladium-catalyzed cross-coupling to construct the desired compound from imidazole derivatives and amine nucleophiles.

Typical Catalytic System:

  • Pd2(dba)3 as the palladium source
  • XantPhos or BrettPhos as ligands
  • t-BuONa as base
  • Solvent: Toluene or tert-amyl alcohol
  • Temperature: 90–110 °C
  • Reaction time: 12 hours under nitrogen atmosphere

Procedure:

  • The 2-halogenated 1-ethylimidazole is reacted with methylamine or N-methylmethanamine.
  • The palladium catalyst facilitates the C-N bond formation.
  • After reaction completion, the mixture is filtered, concentrated, and purified by preparative HPLC.

This method offers high regioselectivity and yield, suitable for complex derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination 1-ethylimidazole-2-carbaldehyde, methylamine, NaBH3CN or BH3-Me2S, MeOH, 0–70 °C High selectivity, mild conditions Requires aldehyde precursor 70–85
Alkylation of Halogenated Imidazole 2-chloromethyl or bromomethyl-1-ethylimidazole, methylamine, base, DMF/DMSO, 50–110 °C Straightforward, scalable Possible side reactions, harsh conditions 60–75
Pd-Catalyzed Cross-Coupling 2-halogenated imidazole, methylamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C High regioselectivity, versatile Requires expensive catalysts 75–90

Research Findings and Notes

  • The reductive amination route is favored for its simplicity and high purity of the product, especially when the aldehyde precursor is readily available or easily synthesized.
  • Alkylation methods require careful optimization to prevent over-alkylation or polymerization.
  • Palladium-catalyzed cross-coupling is increasingly popular for complex imidazole derivatives due to its efficiency and functional group tolerance.
  • Purification by preparative HPLC or silica gel chromatography is essential to achieve the high purity (>95%) required for pharmaceutical or research applications.
  • Storage of the compound is typically at -20 °C to maintain stability, and it is often handled as a liquid form.

Q & A

Advanced Research Question

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 3–10.
  • HPLC-MS : Identify hydrolysis or oxidation products (e.g., imidazole ring opening).
  • Computational Modeling : Predict protonation states (pKa) using software like MarvinSketch.
    Key Finding: Ethyl-substituted imidazoles are more stable under acidic conditions than their methyl counterparts .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Simulations (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., RMSD analysis).
  • Free Energy Calculations (MM-PBSA) : Estimate binding affinities.
    Limitation: Force fields may inaccurately model imidazole tautomerism; QM/MM hybrid methods improve accuracy .

What analytical challenges arise in quantifying trace impurities during synthesis?

Advanced Research Question

  • HPLC-DAD/ELSD : Detect low-abundance byproducts (e.g., unreacted imidazole).
  • LC-MS/MS : Identify impurities with structural similarity to the parent compound.
  • Validation : Follow ICH guidelines for linearity, LOD, and LOQ.
    Example: Ethyl-group migration during synthesis can produce regioisomers; chiral columns may separate enantiomers .

How does the compound’s stability vary under thermal stress?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
  • DSC : Identify phase transitions or melting points.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months; monitor via HPLC.
    Safety Note: Thermal degradation may release volatile amines; handle in fume hoods .

What methodologies are used to study the compound’s role in catalytic systems?

Advanced Research Question

  • Catalytic Screening : Test in reactions like Suzuki coupling or hydrogenation.
  • In Situ Spectroscopy (IR, Raman) : Monitor intermediate formation.
  • XAS/XPS : Analyze electronic state changes in metal complexes.
    Case Study: Imidazole ligands enhance catalytic activity in palladium-mediated cross-couplings; steric effects from the ethyl group may modulate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.